molecular formula C8H13N3O B153138 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one CAS No. 139541-35-8

2-amino-6-(tert-butyl)pyrimidin-4(3H)-one

Cat. No.: B153138
CAS No.: 139541-35-8
M. Wt: 167.21 g/mol
InChI Key: LTKWJTJJGNNDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(tert-butyl)pyrimidin-4(3H)-one is a pyrimidine derivative with a tert-butyl group at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one typically involves the reaction of guanidine carbonate with 4,4-dimethyl-2-pentanone in the presence of sodium hydride. The reaction is carried out in ethanol and di-n-butyl ether as solvents . The mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Key raw materials include guanidine carbonate, sodium hydride, and 4,4-dimethyl-2-pentanone .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(tert-butyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

2-amino-6-(tert-butyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butylpyrimidine-2,4-diamine
  • 2-amino-4-methylpyrimidine
  • 4-amino-6-tert-butylpyrimidine
  • 2-amino-4-tert-butyl-6-phenylaminopyrimidine-5-carbonitrile

Uniqueness

2-amino-6-(tert-butyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 6-position enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(12)11-7(9)10-5/h4H,1-3H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKWJTJJGNNDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-amino-6-(tert-butyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.